molecular formula C7H6N2O2S B1428662 5-(Methylsulfonyl)picolinonitrile CAS No. 848141-13-9

5-(Methylsulfonyl)picolinonitrile

Cat. No. B1428662
Key on ui cas rn: 848141-13-9
M. Wt: 182.2 g/mol
InChI Key: WGTUUPXIIZIOLR-UHFFFAOYSA-N
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Patent
US08232296B2

Procedure details

To 5-Bromo-2-cyanopyridine (17.5 kg, 1 mol eq, limiting reagent) and DMSO (103.6 L, 6 rel vol) was charged sodium methanesulfinate (13.7 kg, 1.4 mol eq) and the reaction heated to 100° C. for 24 hours. The reaction mixture was cooled to 50° C. and the product precipitated by addition of water (163 L, 9.3 rel vol). The mixture was then cooled to 25° C. and stirred for at least 9 hours. The solid was collected by filtration, washed twice with water (40 L, 2.3 rel vol) and dried to constant weight yielding the title compound (10.9 kg, 5.9 mol, 60%; 1H NMR (CDCl3): 9.24 (dd, 1H, J 0.8, 2.3 Hz); 8.41 (dd, 1H, J 2.3, 8.2 Hz); 7.93 (dd, 1H, J 0.8, 8.2 Hz); 3.17 (s, 3H) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.7 kg
Type
reactant
Reaction Step Two
Name
Quantity
103.6 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[CH3:10][S:11]([O-:13])=[O:12].[Na+]>CS(C)=O>[CH3:10][S:11]([C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1)(=[O:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)C#N
Step Two
Name
Quantity
13.7 kg
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Step Three
Name
Quantity
103.6 L
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for at least 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 50° C.
CUSTOM
Type
CUSTOM
Details
the product precipitated by addition of water (163 L, 9.3 rel vol)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed twice with water (40 L, 2.3 rel vol)
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C=1C=CC(=NC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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